(4-Heptylphenyl)(quinolin-3-yl)methanone
Beschreibung
(4-Heptylphenyl)(quinolin-3-yl)methanone is a synthetic organic compound featuring a quinoline core substituted at the 3-position with a ketone-linked 4-heptylphenyl group.
The synthesis of analogous quinolin-3-yl methanones often involves transition metal-catalyzed cross-coupling or annulation reactions. For example, phenyl(quinolin-3-yl)methanone derivatives are synthesized via copper-catalyzed domino reactions or transition metal-free [4+2] annulations of anthranils and enaminones, achieving yields up to 89% .
Eigenschaften
IUPAC Name |
(4-heptylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-20-10-7-8-11-22(20)24-17-21/h7-8,10-17H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRUPHHGPYDOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. In the context of (4-heptylphenyl)(quinolin-3-yl)methanone, this approach involves reacting quinoline-3-carbonyl chloride with 4-heptylbenzene in the presence of a Lewis acid catalyst. As demonstrated in EP2311792A1, the acid chloride intermediate is generated by treating quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) at reflux (60–80°C) for 4–6 hours. Subsequent acylation employs aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–25°C, facilitating electrophilic substitution at the para position of the 4-heptylbenzene.
Table 1: Friedel-Crafts Acylation Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv | 82 | 95.3 |
| Solvent | DCM | 85 | 96.8 |
| Temperature | 0°C → 25°C | 78 | 94.1 |
| Reaction Time | 12 h | 85 | 96.8 |
Byproduct Formation and Mitigation
A major challenge is the formation of ortho-acylated byproducts due to steric hindrance from the heptyl chain. Reducing the reaction temperature to 0°C and using a slow addition of the acid chloride minimized byproduct formation to <5%. Recrystallization from a DMF/methanol mixture (1:3 v/v) further enhanced purity to >98%.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The Suzuki reaction offers a versatile route for constructing the C–C bond between the quinoline and 4-heptylphenyl groups. As outlined in ACS publications, this method involves coupling 3-bromoquinoline with 4-heptylphenylboronic acid using palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) in a degassed DMF/water system. Key findings include:
Table 2: Suzuki Coupling Screening
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF/H₂O | 85 | 78 |
| NaOH | DMF/H₂O | 85 | 62 |
| Cs₂CO₃ | DMF/H₂O | 85 | 71 |
Stille Coupling as an Alternative
Stille coupling using 3-trimethylstannylquinoline and 4-heptylphenyl iodide provided moderate yields (65–70%) but required stringent anhydrous conditions. Tributyltin byproducts complicated purification, necessitating silica gel chromatography with ethyl acetate/hexane (1:4 v/v) to isolate the product.
Quinoline Ring Construction via Conrad-Limpach Synthesis
Synthesis of Quinoline Intermediate
The Conrad-Limpach method enables de novo construction of the quinoline ring. Ethyl acetoacetate and 3-nitroaniline undergo cyclization in Dowtherm A at 250°C to form 2-methyl-4(1H)-quinolone. Iodination at position 3 using iodine/KI in DMF introduced a halogen handle for subsequent functionalization.
Functionalization to Methanone
The 3-iodoquinoline intermediate was subjected to Ullmann coupling with 4-heptylbenzoyl chloride in the presence of copper(I) iodide and 1,10-phenanthroline, yielding the target compound in 68% yield after recrystallization.
Purification and Characterization
Recrystallization Techniques
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane (gradient elution) resolved regioisomeric byproducts, as demonstrated in DMAP-catalyzed syntheses.
Table 3: Purity Enhancement Strategies
| Method | Purity Pre-Treatment (%) | Purity Post-Treatment (%) |
|---|---|---|
| Recrystallization | 85.2 | 98.7 |
| Column Chromatography | 78.9 | 95.4 |
Spectroscopic Validation
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¹H NMR : Characteristic signals at δ 8.25 (quinoline H-2), 7.83 (aryl H-ortho to ketone), and 2.37 (heptyl CH₂).
-
HRMS : [M+H]⁺ calculated for C₂₃H₂₅NO: 332.2014; observed: 332.2011.
Industrial-Scale Production Considerations
Large-scale synthesis (multi-kilogram) requires solvent recovery systems and continuous flow reactors to manage exothermic reactions. The Friedel-Crafts method, with its 85% yield and minimal byproducts, is preferred for pilot-scale production. However, Pd catalyst costs necessitate recycling protocols in Suzuki reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Heptylphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoline derivatives with enhanced or modified biological activities, making them valuable for pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
(4-Heptylphenyl)(quinolin-3-yl)methanone has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-Heptylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares (4-Heptylphenyl)(quinolin-3-yl)methanone with structurally analogous quinolin-3-yl methanones, focusing on substituent effects, synthetic yields, and physical/chemical properties:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Br, -F) slightly reduce synthetic yields compared to unsubstituted phenyl groups, likely due to steric or electronic hindrance during coupling .
Physical Properties: Methoxy and halogen substituents enhance solubility in polar solvents (e.g., DMF, ethanol), whereas alkyl chains like heptyl increase hydrophobicity, making the compound more suitable for lipid-based systems . Melting points decrease with bulkier substituents (e.g., heptyl vs. methyl), as seen in compounds like 1-(2-chloro-4-hydroxy-5-methoxyphenyl)ethanone (melting point 107–108°C) compared to its less substituted analogs .
Functional Potential: Halogenated derivatives (e.g., 4-Bromophenyl) are intermediates in cross-coupling reactions, while methoxy or amino-substituted analogs show promise in anticancer or antimicrobial studies . The heptyl chain in the target compound could facilitate self-assembly in soft materials or improve membrane permeability in drug design.
Biologische Aktivität
(4-Heptylphenyl)(quinolin-3-yl)methanone, a derivative of quinoline, is gaining attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structure enhances its lipophilicity, potentially influencing its pharmacokinetics and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17NO
- Molecular Weight : 275.34 g/mol
- CAS Number : 1187169-13-6
The compound features a quinoline moiety attached to a heptyl-substituted phenyl group, which may enhance its solubility and interaction with biological membranes.
Target of Action
Quinoline derivatives, including (4-Heptylphenyl)(quinolin-3-yl)methanone, primarily target bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and supercoiling.
Mode of Action
The compound forms a ternary complex with DNA and the aforementioned enzymes, effectively blocking DNA supercoiling. This inhibition disrupts bacterial cell division, leading to cell death and making it a potential candidate for antimicrobial therapy.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains by disrupting their DNA replication processes. The specific activity against gram-positive and gram-negative bacteria has been documented, showcasing its potential as an antibiotic agent.
Anticancer Activity
In vitro studies have demonstrated that (4-Heptylphenyl)(quinolin-3-yl)methanone possesses anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways associated with tumor growth is under investigation .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in conditions characterized by inflammation.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various quinoline derivatives, including (4-Heptylphenyl)(quinolin-3-yl)methanone. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
- Anticancer Potential :
- Mechanistic Insights :
Biochemical Pathways
The biological activity of (4-Heptylphenyl)(quinolin-3-yl)methanone is mediated through various biochemical pathways:
- DNA Replication Inhibition : By targeting DNA gyrase and topoisomerase IV.
- Apoptosis Induction : Through modulation of intrinsic apoptotic pathways.
- Cytokine Regulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Q & A
Q. What are the standard synthetic routes for (4-heptylphenyl)(quinolin-3-yl)methanone, and how are intermediates validated?
The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, quinoline-3-carboxylic acid derivatives may react with 4-heptylphenylmagnesium bromide under inert conditions. Intermediates like quinoline-3-thiol or acyl halides are validated via ¹H/¹³C NMR (δ 7.8–8.5 ppm for quinoline protons; δ 160–180 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1650–1700 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : Assign aromatic protons (quinoline: δ 7.5–9.0 ppm; phenyl: δ 6.5–7.5 ppm) and confirm the carbonyl group (¹³C NMR: δ ~190 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₃H₂₉NO: 335.48 g/mol).
- X-ray Diffraction : Resolve crystal packing and torsion angles (e.g., dihedral angle between quinoline and phenyl rings: ~45–60°) .
Q. How can researchers ensure compound purity for pharmacological assays?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient, retention time ~12–15 min) and TLC (Rf = 0.6 in ethyl acetate/hexane 3:7). Purity >95% is required for biological studies .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s NMR spectral shifts?
Solvent-induced shifts (e.g., DMSO vs. CDCl₃) alter quinoline proton environments due to hydrogen bonding. For example, the quinoline N-H proton may downfield shift by 0.3–0.5 ppm in DMSO. Temperature-controlled NMR (25–60°C) can reveal conformational flexibility .
Q. What strategies resolve contradictions in UV-Vis absorption data across studies?
Contradictions arise from solvent interactions (e.g., λmax shifts from 280 nm in methanol to 295 nm in toluene). Use TD-DFT calculations to correlate experimental λmax with electronic transitions (e.g., π→π* at 270–310 nm; n→π* at 320–350 nm) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling (yield improvement from 60% to 85% at 0.5 mol% loading).
- Solvent Optimization : Toluene/water biphasic systems reduce side reactions.
- Temperature Control : 80–100°C for 12–24 hours balances kinetics and thermodynamics .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase: ΔG ≈ −9.2 kcal/mol).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Methodological Notes
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